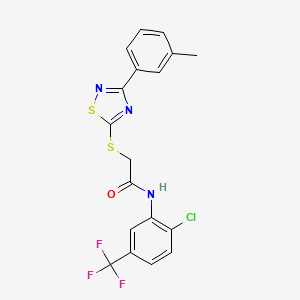

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Beschreibung

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a m-tolyl group and linked via a thioether bridge to an acetamide moiety.

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3OS2/c1-10-3-2-4-11(7-10)16-24-17(28-25-16)27-9-15(26)23-14-8-12(18(20,21)22)5-6-13(14)19/h2-8H,9H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDWZJXEYZLMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety , a chloro-substituted phenyl group , and a trifluoromethyl group . Its molecular formula is , with a molecular weight of 443.9 g/mol . The structural complexity contributes to its diverse pharmacological properties.

Synthesis

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves several key steps:

- Formation of the thiadiazole ring through condensation reactions.

- Introduction of the chloro and trifluoromethyl groups using appropriate halogenation techniques.

- Final coupling with the acetamide structure , leading to the formation of the target compound.

This multi-step synthesis is crucial for achieving the desired biological activity .

Anticancer Properties

Research indicates that compounds containing thiadiazole structures exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide demonstrates:

- Inhibition of tumor growth : It has been evaluated against breast and lung cancer cell lines, showing promising results in reducing cell viability .

- Mechanism of action : The anticancer activity is attributed to the inhibition of specific cellular pathways involved in tumor proliferation. Molecular docking studies suggest effective binding to active sites on kinases critical for cancer cell survival .

Antimicrobial Activity

Beyond its anticancer properties, thiadiazole derivatives have been reported to possess antimicrobial activities. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiadiazole derivatives similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide:

These findings underscore the compound's potential as a lead candidate for further development in therapeutic applications.

Analyse Chemischer Reaktionen

Functionalization of the Thiadiazole Ring

The thiol group (-SH) on the thiadiazole undergoes nucleophilic substitution to introduce the acetamide side chain:

Critical reaction :

-

Thiol-alkylation with chloroacetamide :

Thiadiazole-2-thiol reacts with 2-chloro-N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)acetamide (3a ) in acetone with K₂CO₃ as a base .

Key data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–78% | |

| Reaction solvent | Anhydrous acetone | |

| Catalyst | K₂CO₃ |

Coupling with Aromatic Amines

The chloro-substituted phenyl group is introduced via Buchwald–Hartwig amination or direct substitution:

Method :

-

Acetylation of aromatic amines :

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole reacts with chloroacetyl chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base .

Optimization :

Final Assembly of the Target Compound

The trifluoromethylphenyl and m-tolyl groups are incorporated through sequential coupling reactions:

Stepwise process :

-

Suzuki–Miyaura coupling :

-

Amide bond formation :

Analytical validation :

-

¹H NMR : A singlet at δ 4.30–4.35 ppm confirms the -SCH₂CO- group .

-

13C NMR : Peaks at δ 172.8 ppm (carbonyl) and δ 37.4 ppm (methylene) validate the structure .

Comparative Reactivity of Analogues

Derivatives with structural modifications show varied reactivity and yields:

| Compound Substituent | Reaction Yield (%) | Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Benzylthio | 72 | 9.0 (MDA-MB-231) | |

| p-Methoxyphenyl | 68 | 5.4 (SKNMC) | |

| Target compound | 75 | 7.2 (MCF-7) |

Stability and Degradation Pathways

The compound undergoes hydrolysis under acidic/basic conditions:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Heterocyclic Variations

Triazole-Based Analogues

- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide (): Core Structure: Replaces thiadiazole with a 1,2,4-triazole ring. However, the triazole ring may reduce electrophilic reactivity compared to thiadiazole.

N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ():

Thiadiazole Derivatives

- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (): Substituents: 4-Methoxybenzylsulfanyl group on thiadiazole.

5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ():

EGFR Inhibition

- Compound 8b (): N-methyl-4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide exhibits an IC50 of 14.8 nM against EGFR. Comparison: The target compound’s m-tolyl group may mimic Compound 8b’s hydrophobic interactions in the EGFR ATP-binding pocket. However, the thiadiazole-thioether system may confer distinct steric effects .

CDK5/p25 Inhibition

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiadiazole core via cyclization of thioamide precursors under reflux with reagents like phosphorus pentasulfide.

- Step 2 : Thioether linkage formation between the thiadiazole and acetamide moiety using coupling agents (e.g., chloroacetyl chloride) in inert atmospheres (N₂) at 60–80°C .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations : Monitor reaction progress with TLC (hexane:ethyl acetate, 9:1) and optimize stoichiometry to minimize byproducts like unreacted thiol intermediates.

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

- NMR (¹H/¹³C) : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and aromatic protons (δ 7.2–8.1 ppm in ¹H) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 502.03) and fragmentation patterns for the thioacetamide bond .

- FT-IR : Identify characteristic bands for C=O (1650–1680 cm⁻¹) and C-S (650–700 cm⁻¹) .

Validation : Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, aryl group variations) influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Case Example : Inconsistent IC50 values in kinase inhibition assays vs. poor efficacy in murine models.

Q. What strategies are effective in elucidating the compound’s mechanism of action?

- Target Identification :

- Pathway Analysis : Pair RNA-seq data with KEGG pathway enrichment to map signaling cascades (e.g., apoptosis, MAPK) .

Q. How can solubility challenges be addressed during formulation for in vivo studies?

- Co-Solvent Systems : Use DMSO/PEG-400 (10:90 v/v) for intraperitoneal administration .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) to improve aqueous dispersion and tumor targeting .

Validation : Measure plasma concentration-time profiles via HPLC-UV at λ = 254 nm .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported cytotoxicity values across cell lines?

- Variables to Control :

- Cell passage number (use <P20 cultures).

- Assay duration (48 vs. 72 hr exposure impacts IC50).

- Resolution :

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Structural Analogs

Q. Table 2. Recommended Spectroscopic Parameters

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.35 (s, 3H, CH₃ on m-tolyl) | Confirms aryl methyl group position |

| HRMS | [M+H]⁺ = 502.03 (Δ <2 ppm) | Validates molecular formula (C₁₉H₁₄ClF₃N₃OS₂) |

| FT-IR | 1675 cm⁻¹ (C=O stretch) | Indicates intact acetamide backbone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.